2-(3-Bromo-5-iodophenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-(3-Bromo-5-iodophenyl)acetic acid" is a halogenated acetic acid derivative characterized by the presence of bromine and iodine atoms on the aromatic phenyl ring. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, molecular structure, and analysis of related halogenated acetic acids and their derivatives .
Synthesis Analysis
The synthesis of halogenated acetic acid derivatives can be achieved through various methods, including regioselective halogenation and coupling-cyclization reactions. For instance, "2-(3-Bromo-4-methoxyphenyl)acetic acid" was synthesized by the regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid . Similarly, although not the same compound, the synthesis of 3-(2-Iodophenyl)-3-oxopropanoic acid derivatives was performed using catalytic amounts of palladium and copper(I) iodide with terminal alkynes . These methods could potentially be adapted for the synthesis of "this compound".
Molecular Structure Analysis
The molecular structure of halogenated acetic acids is influenced by the electron-withdrawing or donating properties of the substituents on the aromatic ring. For example, in "2-(3-Bromo-4-methoxyphenyl)acetic acid", the methoxy group is almost coplanar with the phenyl ring, and the acetic acid substituent is significantly tilted relative to the ring . This suggests that the presence of bromine and iodine in "this compound" would similarly affect the molecular geometry and electron distribution.
Chemical Reactions Analysis
Halogenated acetic acids can participate in various chemical reactions, including hydrogen bonding and the formation of cocrystals or salts with other compounds. For instance, the interaction of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with carboxylic acids leads to the formation of hydrogen-bonded adducts and salts . These interactions are crucial for understanding the reactivity and potential applications of "this compound".
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated acetic acids, such as solubility, melting point, and reactivity, are influenced by the halogen substituents. The analysis of haloacetic acids in drinking water reveals that these compounds are formed during chlorine disinfection and can be detected at various concentrations . Additionally, a rapid method for the analysis of halogenated compounds in water, including bromoacetic acids, has been developed, which could be applicable for "this compound" .
Scientific Research Applications
Metabolic Pathways in Pharmacology
- Metabolism of Psychoactive Compounds: A study on the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats revealed the formation of several metabolites, including 4-bromo-2,5-dimethoxyphenylacetic acid (Kanamori et al., 2002).
Chemical Synthesis and Reactivity
Reactivity and Synthesis
An investigation into the reactivity, acidity, and vibrational spectra of halogen substituted phenylacetic acids, including 2-(2-halophenyl)acetic acid variants, provided insights into their structural properties and potential applications in chemical synthesis (Srivastava et al., 2015).
Ligand Synthesis for Catalysis
The synthesis of 1-(2-Iodophenyl)-1H-tetrazole as a ligand for Pd(II) catalyzed Heck reactions indicates potential applications in organic synthesis (Gupta et al., 2004).
Antioxidant and Biological Activities
Natural Antioxidants
Research on marine red algae identified various bromophenols with potent antioxidant activities, suggesting potential applications in food preservation and health (Li et al., 2011).
Pharmacological Aspects of Halogenated Compounds
A study on the synthesis and pharmacological properties of various halogenated thiophene derivatives, including bromo and iodo variants, showed significant biofilm inhibition and anti-thrombolytic activities, indicating potential medicinal applications (Ikram et al., 2015).
Analytical Chemistry
- Detection of Halogenated Water Contaminants: Advanced analytical techniques for the simultaneous analysis of haloacetic acids and related halogenated compounds in water highlight the importance of these compounds in environmental monitoring and public health (Shi & Adams, 2009).
Safety and Hazards
properties
IUPAC Name |
2-(3-bromo-5-iodophenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIO2/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4H,3H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOOGDIJKZRNFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)I)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.